N-(4-chlorophenyl)-2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(1-ethyl-5-phenylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-2-23-17(14-6-4-3-5-7-14)12-21-19(23)25-13-18(24)22-16-10-8-15(20)9-11-16/h3-12H,2,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHJZIRBUGVMBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide, a compound with significant potential in medicinal chemistry, is characterized by its unique molecular structure and biological activity. This article reviews the biological properties of this compound, focusing on its anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is CHClNOS, with a molecular weight of 371.9 g/mol. Its structure features an imidazole ring linked to a thioether group and an acetamide moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 371.9 g/mol |
| CAS Number | 1207013-05-5 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).
Cytotoxicity Assays
In vitro assays have demonstrated that this compound induces apoptosis in cancer cells. The mechanism involves:
- Cell Cycle Arrest : Treatment with the compound leads to cell cycle arrest at the S and G2/M phases.
- Apoptosis Induction : Increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) were observed, indicating a shift towards apoptosis.
- Caspase Activation : Enhanced caspase 9 activity was noted, further supporting the induction of apoptotic pathways.
The median inhibitory concentration (IC) values for MCF-7 and HepG2 cells were reported as follows:
| Cell Line | IC (µg/mL) |
|---|---|
| MCF-7 | 5.36 |
| HepG2 | 9.6 |
The biological activity of this compound can be attributed to several key interactions:
- Targeting Kinases : The imidazole moiety interacts with various kinases involved in cell proliferation.
- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells, leading to cellular damage and death.
- Inhibition of Signaling Pathways : It has been suggested that the compound inhibits pathways related to tumor growth and survival.
Study on Antitumor Activity
A recent study evaluated the antitumor effects of this compound in vivo using a sarcoma model in mice. The results indicated significant tumor reduction compared to control groups, reinforcing its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
Research has focused on optimizing the structure of this compound for enhanced activity. Variations in the phenyl and imidazole substituents have been explored to improve potency against specific cancer types. For instance, modifications that increase lipophilicity have shown improved cellular uptake and efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Analogues
Compound 2 (N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide):
- Structure: Pyridine core substituted with styryl groups (4,6-positions), a cyano group (3-position), and a thioacetamide-linked 4-chlorophenyl.
- Activity: Exhibits superior insecticidal activity against cowpea aphid (Aphis craccivora), with a toxic ratio 1.5–2.0× higher than acetamiprid (a commercial neonicotinoid). The open-chain structure and cyano group enhance bioavailability and target binding .
Compound 3 (3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide):
- Structure: Cyclized thienopyridine core fused with a carboxamide group, lacking the cyano substituent.
- Activity: Lower aphid toxicity compared to Compound 2, attributed to reduced electrophilicity and steric hindrance from the cyclized structure .
Comparison Table: Pyridine vs. Imidazole Derivatives
| Feature | Target Compound (Imidazole) | Compound 2 (Pyridine) | Compound 3 (Thienopyridine) |
|---|---|---|---|
| Core Heterocycle | Imidazole | Pyridine | Thienopyridine |
| Key Substituents | 1-Ethyl, 5-phenyl | 3-Cyano, 4,6-distyryl | 4,6-Distyryl, fused thiophene |
| Bioactivity (Aphid LC₅₀) | N/A* | 0.12 μM | 0.28 μM |
| Structural Flexibility | Moderately rigid | Open-chain | Cyclized |
Note: Direct activity data for the target compound are unavailable; inferences are drawn from structural analogs.
Imidazole-Based Analogues
5-Nitroimidazole Derivatives ():
- Structure: 5-Nitroimidazole scaffold with sulfonylmethyl and phenyl groups.
- Activity: Demonstrates potent antiparasitic activity against Clostridioides difficile (comparable to metronidazole) and reduced mutagenicity. The nitro group enhances redox-mediated cytotoxicity, while sulfonyl groups improve solubility .
N,1-Di-o-tolylimidazole-2-amine ():
- Structure: 2-Aminoimidazole with 4-chlorophenyl and ortho-tolyl substituents.
- Synthesis: Sustainable synthesis via deep eutectic solvents, emphasizing green chemistry.
Key Structural Insights:
- Electron-Withdrawing Groups (EWGs): The cyano group in Compound 2 and nitro group in 5-nitroimidazoles enhance electrophilicity, critical for target binding.
- Substituent Flexibility: Open-chain structures (e.g., Compound 2) outperform rigid, cyclized analogs (e.g., Compound 3) due to improved conformational adaptability.
Thioacetamide-Linked Compounds
2-[(4-Amino-6-R₂-1,3,5-triazin-2-yl)methylthio] Derivatives ():
- Structure: Triazine core linked to imidazolidin-2-ylidene via thioacetamide.
- Activity: QSAR models highlight the role of sulfonamide and triazine groups in antimicrobial activity, though less potent than pyridine/imidazole derivatives .
Benzo[d]imidazole Derivatives ():
- Structure: Benzoimidazole with methylthio and cyanoacetamide groups.
- Reactivity: Serves as a precursor for thiazole and thiadiazole derivatives, underscoring the versatility of thioacetamide linkages in heterocyclic chemistry .
Q & A
Basic: What are the foundational synthetic routes for N-(4-chlorophenyl)-2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide?
Answer:
A common synthesis begins with the reaction of 4-chlorophenylamine and 2-chloroacetyl chloride under basic conditions (e.g., aqueous NaOH) to form the acetamide precursor . Subsequent steps involve coupling with a substituted imidazole-thiol intermediate, typically using a nucleophilic substitution reaction. For example, the thiol group on the imidazole ring reacts with the α-carbon of the acetamide under inert atmospheres (e.g., nitrogen) to minimize oxidation . Post-synthesis purification often employs recrystallization or column chromatography to isolate the target compound .
Basic: Which analytical techniques are critical for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the connectivity of the imidazole, thioether, and acetamide groups. Key signals include δ 2.5–3.5 ppm (thioacetamide -CH₂-S) and δ 7.0–8.5 ppm (aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS): Validates the molecular formula (e.g., C₁₉H₁₈ClN₃OS, MW ≈ 385.9 g/mol) .
- Thin-Layer Chromatography (TLC): Monitors reaction progress and purity .
Advanced: How can synthetic protocols be optimized to improve yield and purity?
Answer:
- Temperature Control: Maintain reaction temperatures between 60–80°C to balance reaction rate and side-product formation .
- Catalytic Additives: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thiol-acetamide coupling efficiency .
- Purification: Gradient elution in column chromatography (e.g., hexane/ethyl acetate) improves separation of structurally similar byproducts .
- Inert Atmosphere: Nitrogen or argon prevents oxidation of the thioether group during synthesis .
Advanced: What strategies are employed in structure-activity relationship (SAR) studies for this compound?
Answer:
- Substituent Variation: Modifying the phenyl (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) or imidazole (e.g., ethyl vs. methyl groups) alters lipophilicity and target binding .
- Bioisosteric Replacement: Replacing the thioether with sulfoxide/sulfone groups evaluates metabolic stability .
- Binding Assays: Competitive inhibition assays (e.g., fluorescence polarization) quantify interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
- Assay Standardization: Use internal controls (e.g., reference inhibitors) to normalize activity measurements .
- Solubility Adjustments: Optimize DMSO concentration in cell-based assays to avoid false negatives due to precipitation .
- Structural Validation: Re-characterize compounds from conflicting studies via X-ray crystallography (e.g., SHELX refinement) to confirm identity .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking: Software like AutoDock Vina models binding poses in enzyme active sites (e.g., COX-2), prioritizing residues like Ser530 for hydrogen bonding .
- Molecular Dynamics (MD): Simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Modeling: Regression analysis correlates substituent electronic parameters (e.g., Hammett σ) with IC₅₀ values .
Advanced: How do structural variations in analogs affect metabolic stability?
Answer:
- Oxidative Metabolism: The thioether group is prone to CYP450-mediated oxidation; replacing it with sulfone groups reduces clearance .
- Steric Shielding: Bulky substituents (e.g., 3,4-dichlorophenyl) protect the imidazole ring from glucuronidation .
- In Vitro Assays: Liver microsome studies (e.g., rat/human) quantify half-life differences between analogs .
Advanced: What experimental designs mitigate challenges in crystallizing this compound?
Answer:
- Solvent Screening: Use mixed solvents (e.g., ethanol/water) to optimize crystal nucleation .
- Temperature Gradients: Slow cooling from 50°C to 4°C enhances crystal lattice formation .
- SHELX Refinement: Resolve disorder in aromatic rings or thioether groups via iterative least-squares refinement .
Advanced: How are mechanistic studies designed to elucidate the compound’s mode of action?
Answer:
- Kinetic Studies: Time-dependent inhibition assays distinguish competitive vs. non-competitive binding .
- Isothermal Titration Calorimetry (ITC): Measures binding thermodynamics (ΔH, ΔS) to infer interaction forces .
- Gene Knockdown Models: CRISPR/Cas9-mediated deletion of putative targets (e.g., COX-2) validates specificity .
Advanced: What analytical workflows address impurities in scaled-up synthesis?
Answer:
- HPLC-MS: Identifies impurities >0.1% via reverse-phase C18 columns and electrospray ionization .
- Process Analytical Technology (PAT): In-line FTIR monitors reaction intermediates in real-time .
- Recrystallization Optimization: Ternary solvent systems (e.g., acetone/water/heptane) remove persistent byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
